molecular formula C12H11NO B1275576 6-(O-tolyl)pyridin-2-ol CAS No. 300395-32-8

6-(O-tolyl)pyridin-2-ol

Cat. No. B1275576
CAS RN: 300395-32-8
M. Wt: 185.22 g/mol
InChI Key: QHUKZSBVVXZUKQ-UHFFFAOYSA-N
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Description

6-(O-tolyl)pyridin-2-ol is a chemical compound with the molecular formula C12H11NO . It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .


Synthesis Analysis

The synthesis of substituted pyridines, such as 6-(O-tolyl)pyridin-2-ol, has been achieved through various methodologies. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of 6-(O-tolyl)pyridin-2-ol is characterized by a pyridine ring substituted with a hydroxy group at position 2 . The compound also contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .


Chemical Reactions Analysis

6-(O-tolyl)pyridin-2-ol can participate in various chemical reactions. For instance, it can undergo oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . Moreover, it can be involved in the ruthenium-catalyzed ketone directed ortho-arylation .

Scientific Research Applications

Medicinal Chemistry: Drug Development Scaffold

“6-(O-tolyl)pyridin-2-ol” serves as a promising scaffold for drug development. Its structural framework is beneficial in medicinal chemistry due to its ability to interact with various biological targets . The compound’s versatility allows for the synthesis of derivatives with potential therapeutic effects.

Anticancer Agents: PI3Kα Inhibition

This compound has been utilized in the design and synthesis of derivatives that act as anticancer agents . Specifically, these derivatives can inhibit the PI3Kα signaling pathway, which is often associated with tumorigenesis and poor prognosis in cancer patients . Such inhibitors are valuable in cancer therapy research.

Chemical Synthesis: Heterocyclic Compounds

In chemical synthesis, “6-(O-tolyl)pyridin-2-ol” is used to create heterocyclic compounds . These compounds are significant in developing drugs and other chemical entities due to their stable ring structure and diverse biological activities .

Biological Evaluation: Antitumor Activity

Derivatives of “6-(O-tolyl)pyridin-2-ol” have been evaluated for their antitumor activity . These studies involve assessing the compound’s ability to induce cell cycle arrest and apoptosis in tumor cells, which is a key aspect of anticancer research .

Thermochemistry: Physical Properties

Lastly, the compound’s role in thermochemistry involves studying its physical properties, such as phase change data and reaction thermochemistry data. This information is essential for understanding the compound’s behavior under different conditions and for its application in various chemical processes .

properties

IUPAC Name

6-(2-methylphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)11-7-4-8-12(14)13-11/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUKZSBVVXZUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396587
Record name 6-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(O-tolyl)pyridin-2-ol

CAS RN

300395-32-8
Record name 6-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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